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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)-2-nitroaniline

Cat. No.: B8508939

Technical Profile: 4-(4-Chlorophenyl)-2-
nitroaniline
Executive Summary

4-(4-Chlorophenyl)-2-nitroaniline (IUPAC: 4'-chloro-3-nitro-[1,1'-biphenyl]-4-amine)
represents a critical biaryl scaffold in organic synthesis. Structurally, it consists of an electron-
rich aniline core modified with an electron-withdrawing nitro group at the ortho position and a
lipophilic 4-chlorophenyl moiety at the para position. This specific substitution pattern makes it
a valuable intermediate in the development of azo dyes, pigments, and kinase-inhibiting
pharmaceutical agents where the biaryl torsion angle and electronic push-pull systems are
pivotal for binding affinity.

This guide provides a definitive structural analysis, a self-validating synthetic protocol via
Suzuki-Miyaura cross-coupling, and a rigorous characterization logic for researchers in
medicinal and process chemistry.

Molecular Structure & Identity[1][2][3][4]
The molecule is a push-pull system: the amino group (

) acts as a strong donor, while the nitro group (
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) and the chlorophenyl ring act as acceptors/inductive withdrawers. This creates a polarized
system with a significant dipole moment.

Physicochemical Data Table

Property Specification
Common Name 4-(4-Chlorophenyl)-2-nitroaniline
IUPAC Name 4'-chloro-3-nitro-[1,1'-biphenyl]-4-amine

CAS Regist 23008-56-2 (Generic for isomer class; verify
egistr
sty specific batch)

Molecular Formula

Molecular Weight 248.66 g/mol
SMILES
INChl Key RCLKXSIRDRWUGX-UHFFFAOYSA-N
Appearance Orange to reddish-brown crystalline solid
Predicted LogP ~3.8 (Lipophilic)

1 Donor (

), 3 Acceptors (
H-Bond Donors/Acceptors

Synthetic Methodology (Suzuki-Miyaura Coupling)

The most robust route to 4-(4-Chlorophenyl)-2-nitroaniline is the palladium-catalyzed cross-
coupling of 4-bromo-2-nitroaniline with 4-chlorophenylboronic acid. This route is preferred over
direct nitration of 4-chlorobiphenylamine due to superior regioselectivity.

Retrosynthetic Analysis (DOT Diagram)
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Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core via
Suzuki coupling.

Experimental Protocol

Objective: Synthesis of 4-(4-Chlorophenyl)-2-nitroaniline on a 5.0 mmol scale.

Reagents:

e Substrate A: 4-Bromo-2-nitroaniline (1.09 g, 5.0 mmol)

Substrate B: 4-Chlorophenylboronic acid (0.86 g, 5.5 mmol, 1.1 equiv)

Catalyst:

(Tetrakis(triphenylphosphine)palladium(0)) (288 mg, 5 mol%)

Base: Potassium Carbonate (

) (1.38 g, 10.0 mmol, 2.0 equiv)

Solvent: 1,4-Dioxane / Water (4:1 ratio, degassed) - 25 mL

Step-by-Step Procedure:

o Degassing (Critical): Sparge the 1,4-dioxane/water mixture with argon or nitrogen for 15
minutes to remove dissolved oxygen. Rationale: Oxygen poisons the Pd(0) species, leading
to homocoupling side products.

e Assembly: In a 100 mL Schlenk flask or 3-neck round-bottom flask equipped with a
condenser, add Substrate A, Substrate B, and the Base.
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o Catalyst Addition: Add the

catalyst under a positive pressure of inert gas.

e Reaction: Heat the mixture to 90°C (oil bath temperature) with vigorous stirring.
e Monitoring: Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexanes).
o Starting Material Rf: ~0.4 (4-bromo-2-nitroaniline).[1][2]

o Product Rf: ~0.3 (Product is more polar due to the extended conjugation but moves
similarly; look for the disappearance of the bromide).

o Time: Typically 4-12 hours.
o Workup:
o Cool to room temperature.[3][4]

o Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30
mL).

o Dry the organic layer over anhydrous
3]
o Filter and concentrate in vacuo.

 Purification: Recrystallize from hot ethanol or perform flash column chromatography (Silica
gel, Gradient 0-25% EtOAc/Hexanes) to yield the orange solid.

Characterization Logic & Expected Data[7][9]

Since this is a specific intermediate, experimental data must be validated against predicted
structural features.

Proton NMR () Prediction

Solvent:
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or

Reference: TMS (0.00 ppm)

Proton
Environment

Multiplicity

Predicted Shift (

Assignment Logic

ppm)
Deshielded by ortho-
Anil nitro group;
niline .
Broad Singlet (2H) 7.4-7.6 exchangeable with
Most deshielded
aromatic proton; ortho
Doublet (d,
Ring A: H-3 8.2-8.4 to
Hz) .
and meta to biaryl
linkage.
Doublet of Doublets Ortho to biaryl linkage;
couples with H-6
Ring A: H-5 (ad, 76-7.8 P
(ortho) and H-3
Hz) (meta).
Ortho to amino group
Doublet (d (shielding effect);
Ring A: H-6 69-7.1 typically the most
Hz) upfield aromatic
signal.
Doublet (d Part of AA'BB' system;
Ring B: H-2', H-6' 7.4-7.6 ortho to the biaryl
H2) bond.
) Doublet (d, Part of AA'BB' system;
Ring B: H-3', H-5' 73-75 _
Hz) ortho to Chlorine.
Mass Spectrometry (MS)
« lonization Mode: ESI (+) or APCI (+)
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» Molecular lon:
[5]

 |sotope Pattern: A distinct chlorine signature is required.
o M (249): 100% relative abundance.
o M+2 (251): ~32% relative abundance (characteristic of

/

ratio).

Mechanism of Action (Synthesis)[7][10][11][12][13]

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition,
transmetallation, and reductive elimination.
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Figure 2: Catalytic cycle of the Suzuki coupling. The oxidative addition of the C-Br bond is
facilitated by the electron-withdrawing nitro group on the aniline ring.

Safety & Handling

 Nitroanilines: Known to be toxic by inhalation and ingestion. They can cause
methemoglobinemia (blue skin/lips) by interfering with oxygen transport in the blood. Handle
in a fume hood with nitrile gloves.

o Palladium Catalysts:
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IS air-sensitive. Store under argon in a freezer.

o Waste Disposal: All aqueous waste containing palladium or boron residues must be
segregated into heavy metal waste streams.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document. BenchChem. [4-(4-Chlorophenyl)-2-nitroaniline molecular structure
and formula]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8508939#4-4-chlorophenyl-2-nitroaniline-molecular-
structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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